molecular formula C16H15N5O2 B6519111 4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide CAS No. 933222-66-3

4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

Cat. No. B6519111
CAS RN: 933222-66-3
M. Wt: 309.32 g/mol
InChI Key: QUIXDAWQBYKGAK-UHFFFAOYSA-N
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Description

“4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide” is a complex organic compound. It contains a methoxy group (-OCH3) attached to a benzamide moiety, which is further linked to a phenyl tetrazole group . This compound belongs to the class of organic compounds known as aromatic compounds, which contain one or more planar six-membered rings .


Molecular Structure Analysis

The molecular structure of “4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide” is complex, with several functional groups. The presence of the methoxy group, benzamide moiety, and phenyl tetrazole group contribute to its unique chemical properties . The exact structure can be determined using techniques like NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide” can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature . Its exact melting point, solubility, and other physical and chemical properties would need to be determined experimentally.

Future Directions

The future research directions for “4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide” could involve further exploration of its biological activities and potential therapeutic applications. Given the reported biological activities of similar compounds, it may be worthwhile to investigate its potential as a lead compound in drug discovery .

properties

IUPAC Name

4-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIXDAWQBYKGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

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